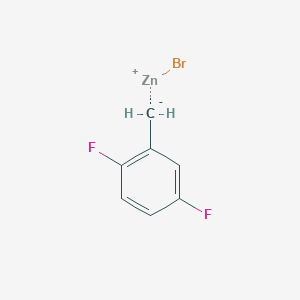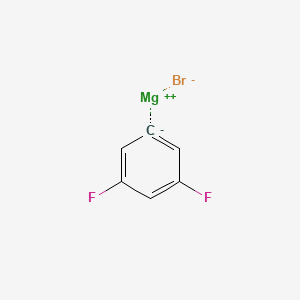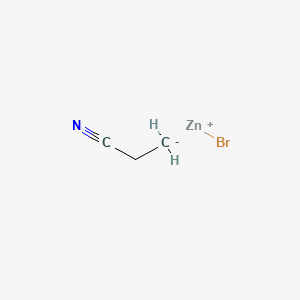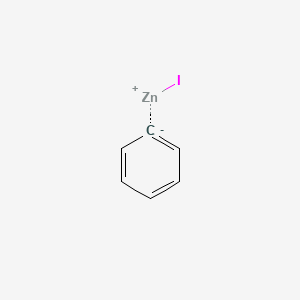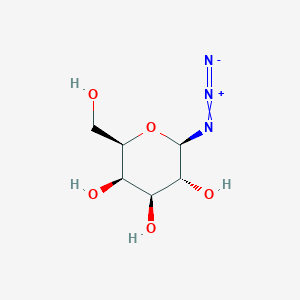
Beta-D-galactopyranosyl azide
Overview
Description
Beta-D-galactopyranosyl azide: is a chemical compound with the molecular formula C6H11N3O5 It is a derivative of galactose, a type of sugar, where the hydroxyl group at the anomeric carbon is replaced by an azide group
Mechanism of Action
Target of Action
The primary target of Beta-D-galactopyranosyl azide is the enzyme Arabinogalactan endo-1,4-beta-galactosidase, which is found in Bacillus licheniformis . This enzyme is responsible for hydrolyzing the beta-1,4-galactan linkages of arabinogalactan type I, a pectic substance found in plants such as soybeans .
Mode of Action
This compound interacts with its target, the Arabinogalactan endo-1,4-beta-galactosidase, by being a substrate for this enzyme . The enzyme catalyzes the hydrolysis of the this compound, and the azide that is produced inhibits cell growth .
Biochemical Pathways
This compound affects the biochemical pathway involving the hydrolysis of the beta-1,4-galactan linkages of arabinogalactan type I . This results in the production of azide, which inhibits cell growth .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of cell growth. This occurs because the this compound is hydrolyzed by the enzyme Arabinogalactan endo-1,4-beta-galactosidase, and the azide that is produced inhibits cell growth .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the activity of the enzyme Arabinogalactan endo-1,4-beta-galactosidase, which this compound targets, can be affected by temperature . Psychrophilic enzymes, which are active at low temperatures, can adjust their stable structure for the reduced kinetic energy at refrigerated temperatures .
Biochemical Analysis
Biochemical Properties
Beta-D-galactopyranosyl azide has been shown to interact with various enzymes, including E461 G-β-galactosidase from Escherichia coli . This enzyme catalyzes the synthesis of this compound from 0-nitrophenyl-β-D-galactopyranoside and azide . The interaction is specific and quantitative, producing only the β anomer .
Cellular Effects
In cellular contexts, this compound has been found to inhibit the growth of Escherichia coli that express β-galactosidase . This is because β-galactosidase catalyzes the hydrolysis of the this compound, and the azide that is produced inhibits cell growth . This selective inhibition of growth has potential application in molecular biology screening .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the enzyme β-galactosidase. The enzyme catalyzes the hydrolysis of the this compound, producing azide which inhibits cell growth .
Metabolic Pathways
This compound is involved in the metabolic pathway catalyzed by β-galactosidase
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-galactopyranosyl azide can be synthesized through a one-step reaction from o-nitrophenyl-beta-D-galactopyranoside and azide, catalyzed by E461G-beta-galactosidase from Escherichia coli. The reaction is quantitative in the presence of excess azide, producing only the beta anomer . The product is then purified using extraction with ethyl acetate, silica gel chromatography, and crystallization, achieving a 71% yield .
Industrial Production Methods: The use of glycosynthases for the production of oligosaccharides, including this compound, is becoming increasingly important in industrial applications .
Chemical Reactions Analysis
Types of Reactions: Beta-D-galactopyranosyl azide undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by beta-galactosidase, resulting in the formation of D-galactopyranose and azide.
Substitution Reactions: The azide group can participate in click chemistry reactions, forming triazoles.
Common Reagents and Conditions:
Hydrolysis: Requires beta-galactosidase enzyme and water.
Click Chemistry: Typically involves copper(I) catalysts and alkyne substrates.
Major Products:
Hydrolysis: Produces D-galactopyranose and azide.
Click Chemistry: Forms triazole derivatives.
Scientific Research Applications
Beta-D-galactopyranosyl azide has several applications in scientific research:
Comparison with Similar Compounds
Beta-D-galactopyranosyl-(1->4)-beta-D-galactopyranose: Another galactose derivative used in similar applications.
1-Azido-1-deoxy-beta-D-lactopyranoside: Shares the azide functional group and is used in click chemistry.
Uniqueness: Beta-D-galactopyranosyl azide is unique due to its specific structure, which allows it to participate in both enzymatic hydrolysis and click chemistry reactions. This dual functionality makes it a versatile tool in various scientific and industrial applications .
Properties
IUPAC Name |
2-azido-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRDTSABQYNYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407911 | |
| Record name | 2-azido-6-(hydroxymethyl)oxane-3,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35899-89-9 | |
| Record name | 2-azido-6-(hydroxymethyl)oxane-3,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Beta-D-galactopyranosyl azide useful in studying enzyme activity?
A1: this compound serves as a substrate for the enzyme beta-galactosidase. Unlike typical substrates, the azide leaving group allows researchers to probe the enzyme's mechanism. For instance, studies have shown that this compound is hydrolyzed by Beta-galactosidase to produce galactose and azide ion at a rate slow enough to be mechanistically informative. [] This property makes it valuable for kinetic studies and mechanistic investigations.
Q2: How does the structure of this compound influence its interaction with Beta-galactosidase?
A2: The azide group in this compound plays a crucial role in its interaction with Beta-galactosidase. While the enzyme can hydrolyze the compound, it cannot catalyze the reverse reaction, synthesizing this compound from azide ion and the enzyme-bound galactosyl intermediate. [] This suggests limitations in the enzyme's ability to stabilize the transition state or binding interactions specific to the azide leaving group.
Q3: Can this compound be used to synthesize larger carbohydrate structures?
A3: Yes, this compound can be utilized as a starting material for the synthesis of more complex oligosaccharides. A novel alpha-galactosynthase, derived from the bacterium Thermotoga maritima, has been shown to effectively use this compound as a substrate. [] This enzyme catalyzes the formation of alpha-galacto-oligosaccharides, showcasing the potential of this compound as a building block in chemoenzymatic synthesis.
Q4: How does the reactivity of this compound compare to other Beta-galactosidase substrates?
A4: Studies comparing the reactivity of various substrates, including this compound, with Beta-galactosidase mutants like E461G provide valuable insights. The E461G mutation significantly enhances the enzyme's affinity for azide as a leaving group, leading to a substantial increase in the equilibrium constant for the transfer of the galactosyl group from the enzyme to azide. [] This highlights how specific mutations can drastically alter substrate preference and reaction outcomes.
Q5: Can this compound be utilized in solid-phase synthesis?
A5: Yes, a derivative of this compound has been successfully employed in solid-phase synthesis. Researchers synthesized a 2,3,4-tri-O-pivaloylated this compound with a hydroxy-functionalized spacer at the C-6 position. [] This derivative could be immobilized on a solid support, demonstrating its potential for combinatorial chemistry and the development of glycan arrays.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


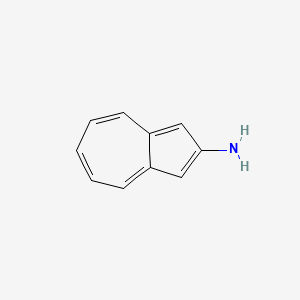
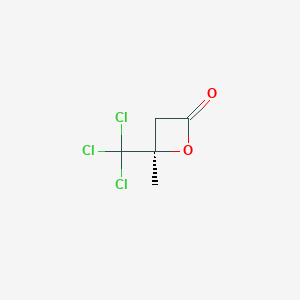
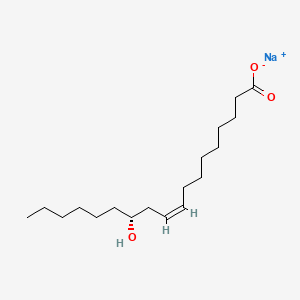
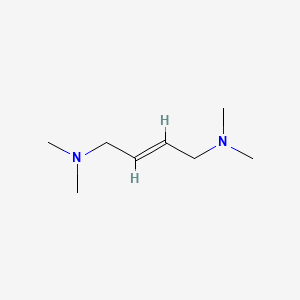
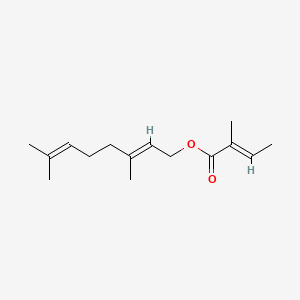

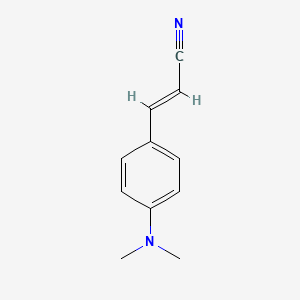

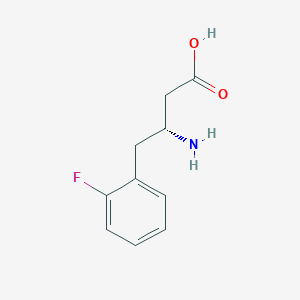
![2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime](/img/structure/B1588185.png)
